Rhodopin

Description

Structure

2D Structure

Properties

CAS No. |

105-92-0 |

|---|---|

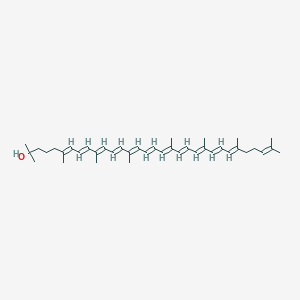

Molecular Formula |

C40H58O |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol |

InChI |

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ |

InChI Key |

CNYVJTJLUKKCGM-RGGGOQHISA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C |

Synonyms |

1,2-dihydro-psi,psi-caroten-1-ol rhodopin |

Origin of Product |

United States |

Foundational & Exploratory

The Influence of Solvent Environments on the Absorption Spectrum of Rhodopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption spectrum of the carotenoid Rhodopin and the significant influence of various solvent environments on its spectral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles of solvent-solute interactions.

Introduction to this compound and its Spectroscopic Properties

This compound (C40H58O) is a carotenoid pigment found in various phototrophic bacteria.[1] Like other carotenoids, this compound possesses a long system of conjugated double bonds, which is responsible for its strong absorption of light in the visible region of the electromagnetic spectrum. The precise wavelengths at which this compound absorbs light, particularly its absorption maxima (λmax), are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure of the molecule and its interactions with its local environment. Understanding these solvent-dependent spectral shifts is crucial for researchers in fields ranging from photosynthesis research to the development of novel photosensitizers and drug delivery systems.

Quantitative Analysis of this compound's Absorption Maxima in Various Solvents

The absorption spectrum of this compound typically exhibits three distinct peaks. The positions of these peaks (λmax) shift depending on the polarity and polarizability of the solvent. The following table summarizes the available quantitative data for the absorption maxima of this compound and its closely related derivative, this compound glucoside, in a range of solvents.

| Solvent | Absorption Maximum 1 (λmax, nm) | Absorption Maximum 2 (λmax, nm) | Absorption Maximum 3 (λmax, nm) | Reference |

| Chloroform | 453 | 486 | 521 | [2] |

| Methanol (this compound Glucoside) | ~500 (spectral origin) | - | - | [3] |

| Carbon Disulfide (this compound Glucoside) | - | - | Red-shifted and broader spectrum | [3] |

| Benzyl Alcohol (this compound Glucoside) | - | - | Red-shifted spectrum | [3] |

| Acetonitrile (this compound Glucoside) | - | - | Less red-shifted spectrum | [3] |

| Petroleum Ether | Absorption peaks present | - | - | [4][5] |

Note: Data for this compound glucoside is included as a close structural analog, providing insight into the expected behavior of this compound in similar solvents. The term "red-shifted" indicates a shift to longer wavelengths.

Experimental Protocol for Determining the Absorption Spectrum of this compound

The following is a representative experimental protocol for measuring the absorption spectrum of this compound in different solvents, based on established methods for carotenoid analysis.[6][7]

Materials and Equipment

-

This compound Standard: Crystalline or purified this compound.

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, ethanol, acetone, chloroform, carbon disulfide).

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning the visible range (typically 350-700 nm).

-

Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Volumetric Glassware: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the this compound standard.

-

Inert Gas: Nitrogen or argon to prevent oxidation of this compound solutions.

Preparation of Stock Solution

-

Accurately weigh a small amount of crystalline this compound (e.g., 1 mg) using an analytical balance.

-

Dissolve the weighed this compound in a small, known volume of a suitable solvent in which it is readily soluble (e.g., chloroform or acetone) in a volumetric flask.

-

Gently agitate the flask to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period.

-

Once dissolved, dilute the solution to the final volume with the same solvent to obtain a concentrated stock solution.

-

Purge the headspace of the flask with an inert gas and store the stock solution in the dark at a low temperature (e.g., -20°C) to minimize degradation.

Preparation of Working Solutions

-

From the stock solution, prepare a series of dilutions in the desired solvents to be tested.

-

Ensure that the final concentration of the working solutions results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.2 and 0.8 arbitrary units).[6]

Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the wavelength range for scanning (e.g., 350-700 nm).

-

Fill both the sample and reference cuvettes with the pure solvent that was used to prepare the working solution.

-

Place the cuvettes in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes themselves.

-

Empty the sample cuvette and rinse it with a small amount of the this compound working solution before filling it with the solution.

-

Place the sample cuvette back into the spectrophotometer and record the absorption spectrum of the this compound solution.

-

Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.

-

Repeat the measurement for each solvent to be tested, ensuring to record a new baseline with each new pure solvent.

Visualization of Solvent Effects

The interaction between a solvent and a solute like this compound can be visualized as a logical workflow. The properties of the solvent directly influence the electronic state of the this compound molecule, which in turn determines its absorption spectrum.

References

- 1. Application of derivative ratio spectrophotometry for determination of β-carotene and astaxanthin from Phaffia rhodozyma extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cgspace.cgiar.org [cgspace.cgiar.org]

- 3. High Efficiency Light Harvesting by Carotenoids in the LH2 Complex from Photosynthetic Bacteria: Unique Adaptation to Growth under Low-Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fdbio-rptu.de [fdbio-rptu.de]

- 7. egyankosh.ac.in [egyankosh.ac.in]

The Pivotal Role of Rhodopin in Bacterial Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhodopin in Bacterial Photosynthesis

This compound, a member of the carotenoid family, plays a crucial role in the survival and photosynthetic efficiency of certain anoxygenic purple photosynthetic bacteria, such as Rhodoblastus acidophilus.[1] This C40 carotenoid, characterized by its long polyene chain, is an integral component of the light-harvesting complex 2 (LH2), where it participates in the intricate processes of light absorption and energy transfer.[2] Its presence and chemical modifications can be dynamically regulated by environmental factors like light intensity, highlighting its importance in the adaptation of these microorganisms to their ecological niches. This technical guide delves into the core functions of this compound, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved in its function.

Core Functions of this compound

This compound's functions within the bacterial photosynthetic apparatus are multifaceted, primarily revolving around two key processes: light harvesting and photoprotection.

Light Harvesting

As an accessory pigment, this compound significantly broadens the absorption spectrum of the photosynthetic machinery, capturing light in the blue-green region (approximately 450-550 nm) where bacteriochlorophylls (BChl) have weak absorption.[3] This absorbed energy is then efficiently transferred to the BChl molecules within the LH2 complex. This energy transfer occurs through a singlet-singlet energy transfer mechanism and is remarkably rapid, proceeding through this compound's excited singlet states (S2 and S1).[4] The efficiency of this transfer is critical for the overall quantum yield of photosynthesis, especially under low-light conditions.

Photoprotection

In the presence of light and oxygen, the triplet excited state of bacteriochlorophyll (3BChl) can be formed. This highly reactive species can interact with molecular oxygen to produce damaging singlet oxygen (1O2), which can lead to photo-oxidative damage to cellular components.[5][6] this compound plays a vital photoprotective role by quenching this harmful 3BChl through a process called triplet-triplet energy transfer.[5][6] This process involves the transfer of energy from 3BChl* to the ground state of this compound, generating the triplet excited state of this compound (3this compound). This 3this compound then harmlessly dissipates the excess energy as heat, preventing the formation of singlet oxygen and thereby safeguarding the photosynthetic apparatus.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the photophysical properties and energy transfer dynamics of this compound and its glucoside derivative, which is commonly found in Rhodoblastus acidophilus.

Table 1: Absorption Maxima of this compound and this compound Glucoside

| Compound | Solvent/Environment | Absorption Maxima (nm) |

| This compound Glucoside | Carbon Disulfide | 504, 539, 578 |

| This compound Glucoside | Benzyl Alcohol | 490, 522, 558 |

| This compound Glucoside | Methanol | 482, 512, 547 |

| This compound Glucoside | Acetonitrile | 480, 510, 545 |

| This compound Glucoside | LH2 Complex (Rbl. acidophilus) | ~490, ~520, ~550 |

Data compiled from various spectroscopic studies.[3]

Table 2: Excited State Lifetimes and Energy Transfer Efficiencies of this compound Glucoside

| Excited State | Lifetime in Solution (ps) | Energy Transfer Pathway | Energy Transfer Efficiency (%) |

| S2 (11Bu+) | ~0.12 - 0.13 | S2 → BChl | 63 ± 10 |

| S1 (21Ag-) | ~3.8 - 4.3 | S1 → BChl | 23 ± 7 |

Values are for this compound glucoside in the LH2 complex of Rhodoblastus acidophilus and in various organic solvents.[3][7] The energy transfer efficiencies can vary depending on the specific bacterial species and the experimental conditions.

Detailed Experimental Protocols

The study of this compound's function relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Carotenoid Extraction from Rhodoblastus acidophilus

This protocol describes a single-step extraction method suitable for the recovery of this compound and other hydrophobic pigments.[8]

Materials:

-

Bacterial cell pellet of Rhodoblastus acidophilus

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Water (deionized)

-

Vortex mixer

-

Centrifuge

-

Nylon filter (0.2 µm)

Procedure:

-

Harvest bacterial cells by centrifugation at 4,000 x g for 15 minutes and discard the supernatant.

-

To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and pigment extraction.

-

Induce phase separation by adding 1 mL of water to the mixture.

-

Vortex for an additional 1 minute and then centrifuge at 4,000 x g for 20 minutes.

-

Carefully collect the upper hexane phase, which contains the carotenoids.

-

Filter the extract through a 0.2 µm nylon filter to remove any particulate matter.

-

The filtered extract is now ready for analysis by HPLC and/or spectroscopy.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation, identification, and quantification of this compound.

Instrumentation and Columns:

-

An HPLC system equipped with a photodiode array (PDA) detector is recommended for spectral analysis.

-

A C18 reversed-phase column (e.g., Spherisorb C18, 5 µm, 4.6 x 250 mm) is commonly used.

Mobile Phase and Gradient:

-

Solvent A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)

-

Solvent B: Methylene chloride (100%)

-

A typical gradient program:

-

0-10 min: 100% A

-

10-25 min: Linear gradient to 70% A, 30% B

-

25-30 min: Hold at 70% A, 30% B

-

30-35 min: Linear gradient back to 100% A

-

35-45 min: Re-equilibration at 100% A

-

-

The flow rate is typically maintained at 1 mL/min.

Detection:

-

This compound can be detected by its characteristic absorption spectrum, with major peaks around 460, 490, and 525 nm.

Femtosecond Transient Absorption Spectroscopy

This advanced spectroscopic technique allows for the direct observation of the ultrafast energy transfer dynamics from this compound to bacteriochlorophyll.

Experimental Setup:

-

A femtosecond laser system is used to generate both the pump and probe pulses.

-

The pump pulse is tuned to selectively excite the this compound molecules (e.g., at 520 nm).

-

A white-light continuum is typically used as the probe pulse to monitor the resulting changes in absorption across a broad spectral range (visible to near-infrared).

Data Acquisition and Analysis:

-

The sample, typically purified LH2 complexes, is placed in a cuvette and excited by the pump pulse.

-

The probe pulse, delayed by a variable time, passes through the sample, and its spectrum is recorded.

-

By varying the delay time between the pump and probe pulses, a time-resolved series of absorption difference spectra is collected.

-

The data is then analyzed using global fitting procedures with a sequential decay model. This analysis yields evolution-associated difference spectra (EADS) and the time constants for the various kinetic processes, such as internal conversion and energy transfer.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the function of this compound.

Caption: Energy transfer pathway from this compound to bacteriochlorophyll.

Caption: Experimental workflow for studying this compound function.

Caption: Photoprotection mechanism involving this compound.

Conclusion

This compound is a vital pigment in the photosynthetic apparatus of certain purple bacteria, fulfilling essential roles in both light harvesting and photoprotection. Its ability to absorb light in a spectral region complementary to bacteriochlorophylls and efficiently transfer that energy significantly enhances the photosynthetic capacity of these organisms. Furthermore, its role in quenching harmful triplet excited states of bacteriochlorophyll is indispensable for survival in oxic environments. The detailed understanding of this compound's function, facilitated by advanced spectroscopic and analytical techniques, provides valuable insights into the fundamental mechanisms of bacterial photosynthesis and the remarkable adaptability of these microorganisms. This knowledge is not only of fundamental scientific interest but also holds potential for applications in areas such as bio-inspired solar energy conversion and the development of novel photoprotective agents.

References

- 1. Rhodoblastus acidophilus - Wikipedia [en.wikipedia.org]

- 2. This compound | C40H58O | CID 5365880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High Efficiency Light Harvesting by Carotenoids in the LH2 Complex from Photosynthetic Bacteria: Unique Adaptation to Growth under Low-Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding/unravelling carotenoid excited singlet states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How carotenoids protect bacterial photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoprotective mechanisms in the antenna pigment-protein complexes from purple photosynthetic bacteria - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Rhodopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a C40 carotenoid with the chemical formula C40H58O, is a significant pigment found in various phototrophic bacteria, including Rhodomicrobium vannielii and Rhodopseudomonas acidophila.[1] As a member of the carotenoid family, its extended system of conjugated double bonds is responsible for its characteristic light-absorbing properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including its absorption and potential emission properties, alongside relevant experimental methodologies and biosynthetic context. This document is intended to serve as a valuable resource for researchers in fields such as microbial physiology, natural product chemistry, and drug development who are interested in the photophysical and photochemical properties of this bacterial carotenoid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C40H58O | PubChem |

| Molar Mass | 554.9 g/mol | PubChem |

| Structure | Acyclic carotenoid with a hydroxyl group | PubChem |

Spectroscopic Data

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by a three-peaked absorption band in the visible region, which is typical for carotenoids. The exact position of these absorption maxima (λmax) is dependent on the solvent used.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Molar Absorptivity (ε) at λmax |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Fluorescence Spectroscopy

Data on the fluorescence emission spectra and quantum yield of this compound are not extensively reported in the scientific literature. Generally, carotenoids are known to have very low to negligible fluorescence quantum yields due to efficient internal conversion and other non-radiative decay pathways from the excited state.

| Parameter | Value |

| Emission Maxima (λem) | Data Not Available |

| Fluorescence Quantum Yield (ΦF) | Data Not Available |

Note: The lack of available data highlights an area for future research into the photophysical properties of this compound.

Experimental Protocols

Extraction of this compound from Bacterial Cultures

A general protocol for the extraction of carotenoids, including this compound, from bacterial cells is outlined below. This protocol may require optimization depending on the specific bacterial strain and culture conditions.

Methodology:

-

Cell Harvesting: Bacterial cultures are harvested by centrifugation to obtain a cell pellet.

-

Extraction: The cell pellet is repeatedly extracted with a mixture of acetone and methanol until the pellet is colorless. Sonication or vortexing can be used to enhance extraction efficiency.

-

Phase Separation: The combined extracts are partitioned with a non-polar solvent, such as petroleum ether or hexane, and water. The carotenoids will preferentially move to the non-polar layer.

-

Washing and Drying: The non-polar layer containing the carotenoids is washed with water to remove any residual polar solvents and then dried over anhydrous sodium sulfate.

-

Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The absorption spectrum of the purified this compound is recorded in a suitable solvent (e.g., hexane, ethanol, or acetone) using a UV-Visible spectrophotometer.

-

Mass Spectrometry: The molecular weight and fragmentation pattern of this compound can be determined using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the detailed chemical structure of this compound.

Biosynthesis of this compound

This compound is an intermediate in the carotenoid biosynthesis pathway of several phototrophic bacteria. In Rhodomicrobium vannielii, this compound is synthesized from lycopene.[1] The pathway involves the hydration of the C-1,2 double bond of lycopene.

Inhibition studies have shown that compounds like nicotine can block the conversion of lycopene to this compound, leading to the accumulation of lycopene.[1] This highlights the enzymatic nature of this conversion.

Functional Role

In phototrophic bacteria such as Rhodopseudomonas acidophila, carotenoids like this compound play a crucial role in photosynthesis.[2] They function as accessory light-harvesting pigments, absorbing light in wavelength regions where bacteriochlorophylls absorb weakly and transferring the absorbed energy to the photosynthetic reaction centers. Additionally, they are involved in photoprotection by quenching triplet states of bacteriochlorophyll and scavenging reactive oxygen species, thus protecting the photosynthetic apparatus from photodamage.

Conclusion

This technical guide has summarized the currently available information on the spectroscopic characteristics of this compound. While basic structural information is known, there is a notable gap in the literature regarding detailed, quantitative spectroscopic data such as solvent-dependent absorption maxima, molar absorptivity, and fluorescence properties. The provided experimental protocols offer a general framework for the extraction and analysis of this compound, which can be adapted and optimized for specific research needs. The elucidation of the biosynthetic pathway and the functional role of this compound in phototrophic bacteria provide a foundation for further investigation into the biological significance of this carotenoid. Future research should focus on obtaining precise quantitative spectroscopic data for this compound to enable a more complete understanding of its photophysical properties and potential applications.

References

The Pivotal Role of Rhodopin in the Structural Integrity and Function of Bacterial Light-Harvesting Complexes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intricate process of photosynthesis in purple non-sulfur bacteria relies on the precise assembly of light-harvesting complexes (LHCs), macromolecular structures responsible for capturing and transferring solar energy. Within these complexes, carotenoids play a critical dual role: photoprotection and structural stabilization. This technical guide delves into the specific functions of the carotenoid rhodopin in the assembly and function of bacterial light-harvesting complexes, primarily the LH1 and LH2 complexes. We will explore the quantitative aspects of its involvement, detail relevant experimental protocols for its study, and provide visual representations of the key pathways and molecular interactions. This document is intended for researchers in photosynthesis, structural biology, and drug development who are interested in the molecular intricacies of these vital biological systems.

Introduction

Photosynthetic purple non-sulfur bacteria, such as members of the genera Rhodobacter, Rhodospirillum, and Rhodopseudomonas, have evolved sophisticated mechanisms to capture light energy across a broad spectrum. Central to this process are the light-harvesting complexes, which consist of bacteriochlorophylls and carotenoids non-covalently bound to apoproteins. These complexes funnel absorbed energy to the reaction center, where charge separation initiates the cascade of photosynthetic electron transport.

This compound, a C40 carotenoid, is a prominent component of the photosynthetic apparatus in many of these bacteria. Its extended system of conjugated double bonds allows it to absorb light in the blue-green region of the spectrum, complementing the absorption spectrum of bacteriochlorophylls. Beyond its role in light harvesting, this compound is essential for the stable assembly and structural integrity of the light-harvesting complexes. This guide will provide a comprehensive overview of the current understanding of this compound's multifaceted role.

Quantitative Analysis of this compound in Light-Harvesting Complexes

The functional significance of this compound in light-harvesting complexes is underscored by quantitative data from various spectroscopic and analytical studies. These data provide insights into its efficiency in energy transfer and its stoichiometric relationship with other pigments within the complex.

Energy Transfer Efficiency

The primary function of carotenoids in light-harvesting is to absorb light and transfer the excitation energy to bacteriochlorophylls. The efficiency of this process is a key determinant of overall photosynthetic efficiency. In the case of this compound, the energy transfer efficiency to bacteriochlorophyll has been measured to be approximately 62% in the LH2 complex of Rhodobacter sphaeroides[1]. This intermediate efficiency highlights the dual role of this compound, contributing to both light harvesting and photoprotection.

| Carotenoid Species | Number of Conjugated C=C Bonds (N) | Energy Transfer Efficiency (%) in LH2 | Reference |

| Neurosporene | 9 | 94 | [1] |

| Spheroidene | 10 | 96 | [1] |

| Spheroidenone | 11 | 95 | [1] |

| Lycopene | 11 | 64 | [1] |

| This compound | 11 | 62 | [1] |

| Spirilloxanthin | 13 | 39 | [1] |

| 2,2'-diketo-spirilloxanthin | 15 | 35 | [2] |

Stoichiometry and Abundance

The stoichiometry of this compound within the light-harvesting complexes is crucial for their structural stability. In the LH2 complex of Rhodopseudomonas acidophila, each αβ-apoprotein dimer non-covalently binds three bacteriochlorophyll a molecules and one to two carotenoid molecules[3]. Under high-light conditions, Rhodoblastus acidophilus primarily accumulates this compound and its glucoside derivative in the B800-850 LH2 complex[4][5]. However, under low-light conditions, there is a significant decrease in the total amount of this compound and a concurrent increase in rhodopinal and its glucoside in the B800-820 variant of the LH2 complex[4]. This shift in carotenoid composition is a key adaptation to changing light environments. In the LH2 complexes of Rhodopseudomonas palustris, this compound is a major carotenoid component[6].

| Light Condition | Predominant LH2 Complex | Major Carotenoids | Reference |

| High Light | B800-850 | This compound, this compound glucoside | [4][5] |

| Low Light | B800-820 | Rhodopinal, Rhodopinal glucoside | [4] |

Experimental Protocols

The study of this compound's role in light-harvesting complex assembly necessitates a combination of biochemical and biophysical techniques. This section provides detailed methodologies for key experiments.

Extraction and Analysis of this compound from Bacterial Cells

Objective: To extract and quantify the this compound content from photosynthetic bacteria.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Hexane

-

Water

-

Vortex mixer

-

Centrifuge

-

Nylon filter (0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Harvest bacterial cells by centrifugation (e.g., 1,800 x g for 15 minutes).

-

To the cell pellet, add 1 mL of methanol and 2 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and pigment extraction.

-

Induce phase separation by adding 1 mL of water, followed by vortexing for 1 minute.

-

Centrifuge the mixture at 1,800 x g for 20 minutes to separate the phases.

-

The upper hexane phase, containing the hydrophobic pigments including this compound, is carefully collected.

-

Filter the hexane extract through a 0.2 µm nylon filter.

-

The filtered extract is then ready for analysis by HPLC. A C18 column with a non-linear gradient of acetone-water (e.g., 50% to 100% acetone) is suitable for separating different carotenoid species[7].

In Vitro Reconstitution of a Light-Harvesting Complex with this compound

Objective: To assemble a functional light-harvesting complex from its constituent apoproteins and pigments, including this compound, in vitro. This allows for the study of the specific role of this compound in a controlled environment.

Materials:

-

Purified LH1 α and β apoproteins (can be expressed in E. coli and purified)

-

Bacteriochlorophyll a

-

This compound (purified from bacterial cultures or obtained commercially)

-

Detergent (e.g., n-octyl-β-D-glucopyranoside (OG), Lithium Dodecyl Sulfate (LDS))

-

Dialysis tubing

-

Buffer solutions

Protocol:

-

Apoprotein Preparation: Solubilize the purified apoproteins in a buffer containing a denaturing detergent like LDS.

-

Pigment Preparation: Dissolve bacteriochlorophyll a and this compound in a suitable organic solvent (e.g., acetone), and then transfer them into a detergent-containing buffer. The final detergent concentration should be above its critical micelle concentration.

-

Reconstitution: Mix the solubilized apoproteins and pigments in a specific molar ratio. The optimal ratio needs to be determined empirically but is typically close to the native stoichiometry.

-

Assembly: The assembly of the complex is initiated by removing the denaturing detergent. This can be achieved through dialysis against a detergent-free buffer or by using a milder detergent like OG that facilitates folding. The process often involves several cycles of freezing and thawing to promote proper folding and pigment incorporation[8][9].

-

Purification: The reconstituted complexes are then purified from unassembled components and free pigments using techniques such as sucrose density gradient centrifugation or affinity chromatography (if the apoproteins are tagged)[8].

-

Characterization: The successfully reconstituted complexes can be characterized by absorption and fluorescence spectroscopy to confirm the correct assembly and functional energy transfer[9].

Visualizing the Pathways and Interactions

Graphical representations are invaluable for understanding the complex biological processes involved in this compound biosynthesis and its integration into the light-harvesting machinery.

Spirilloxanthin Biosynthesis Pathway

This compound is an intermediate in the spirilloxanthin biosynthesis pathway. Understanding its synthesis is crucial for studies involving genetic manipulation of carotenoid content.

Caption: The spirilloxanthin biosynthesis pathway, highlighting the central role of this compound.

Light-Harvesting Complex 2 (LH2) Assembly Workflow

The assembly of the LH2 complex is a stepwise process involving the coordinated insertion of apoproteins and pigments into the membrane.

Caption: A simplified workflow of the light-harvesting complex 2 (LH2) assembly process.

This compound Interactions within the LH2 Binding Pocket

The stable incorporation of this compound into the LH2 complex is mediated by specific interactions with surrounding amino acid residues and other pigments.

Caption: Key interactions of this compound within the LH2 complex binding pocket.

Conclusion

This compound is a vital component of the photosynthetic machinery in many purple non-sulfur bacteria. Its role extends beyond that of a simple accessory light-harvesting pigment. The quantitative data on its energy transfer efficiency and stoichiometry, combined with structural studies, firmly establish its importance in the stable assembly and functional integrity of light-harvesting complexes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of this compound and other carotenoids in these fascinating biological systems. A deeper understanding of these molecular mechanisms not only advances our fundamental knowledge of photosynthesis but also opens avenues for the development of novel bio-inspired technologies and therapeutic strategies.

References

- 1. Excitation Energy Transfer Dynamics from Carotenoid to Bacteriochlorophyll a in the LH2 Complex of Rhodobacter sphaeroides: Insights from Reconstitution Experiments with Carotenoids and B800 Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Modulation of the Absorption Maximum of Rhodopsin by Amino Acids in the C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM Structure of the Rhodobacter sphaeroides Light-Harvesting 2 Complex at 2.1 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variable LH2 stoichiometry and core clustering in native membranes of Rhodospirillum photometricum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Self-Assembly of the Light Harvesting Pigment-Protein LH2 Revealed by Ultrafast Spectroscopy and Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Rhodopin-Producing Bacterial Species for Researchers and Drug Development Professionals

December 13, 2025

Introduction

Rhodopin, a carotenoid pigment, is a key intermediate in the biosynthesis of spirilloxanthin in many phototrophic bacteria. Its unique chemical structure and potential antioxidant properties have garnered interest within the scientific community, particularly in the fields of microbiology, biotechnology, and pharmacology. This technical guide provides an in-depth overview of bacterial species known to produce this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway to aid researchers, scientists, and drug development professionals in their endeavors.

This compound-Producing Bacterial Species

Several species of purple non-sulfur bacteria are known to produce this compound. The accumulation of this carotenoid is often influenced by environmental factors, particularly light intensity. Key identified species include:

-

Rhodomicrobium vannielii : This gram-negative, photoheterotrophic bacterium is a known producer of various carotenoids, including this compound.[1][2]

-

Rhodopseudomonas acidophila (now classified as Rhodoblastus acidophilus) : Strain 7050 of this species has been observed to accumulate this compound, with its production being notably influenced by light intensity.[3][4]

-

Rhodoplanes species : Several species within this genus, including the thermotolerant Rhodoplanes tepidamans (formerly known as 'Rhodopseudomonas cryptolactis' or 'Rhodoplanes cryptolactis'), are recognized as this compound producers.[5][6]

-

Rhodospirillum rubrum : This well-studied purple non-sulfur bacterium also synthesizes this compound as part of its carotenoid biosynthesis pathway.

Quantitative Data on this compound Production

Quantitative data on the specific yield of this compound from these bacterial species remains limited in publicly available literature. However, studies on the total phospholipid content in Rhodomicrobium vannielii indicate that these lipids account for 4.2% of the cell's dry weight, providing some context for the abundance of lipid-soluble compounds like carotenoids.[7][8] Further research is required to establish precise figures for this compound content, which can be expressed in milligrams per gram of dry cell weight (mg/g DCW) or milligrams per liter of culture (mg/L). The production of carotenoids in purple non-sulfur bacteria is known to be influenced by factors such as light intensity and the composition of the culture medium.[9][10] For instance, in Rhodopseudomonas acidophila, higher light intensities can lead to an increased proportion of this compound.

| Bacterial Species | Strain | This compound Yield (mg/g DCW) | This compound Yield (mg/L) | Cultivation Conditions | Reference |

| Rhodomicrobium vannielii | ATCC 17100 | Data not available | Data not available | Anaerobic, light | [1] |

| Rhodoblastus acidophilus | 7050 | Data not available | Data not available | High light intensity | |

| Rhodoplanes tepidamans | DSM 9987 | Data not available | Data not available | Thermotolerant | [6] |

| Rhodospirillum rubrum | Various | Data not available | Data not available | Anaerobic, light |

Table 1: Summary of this compound-Producing Bacteria and Available Production Data. Note: Specific quantitative yield data for this compound is currently not well-documented in the cited literature. The table will be updated as more precise data becomes available.

Experimental Protocols

Cultivation of this compound-Producing Bacteria

A general protocol for the cultivation of purple non-sulfur bacteria can be adapted for this compound production.

Materials:

-

Selected bacterial strain (e.g., Rhodomicrobium vannielii DSM 725)

-

Rhodospirillaceae medium (DSMZ Medium 27)[11]

-

Anaerobic culture vessels

-

Light source (e.g., tungsten lamp)

-

Incubator

Procedure:

-

Prepare the Rhodospirillaceae medium according to the formulation provided by the German Collection of Microorganisms and Cell Cultures (DSMZ).

-

Inoculate the sterile medium with the selected bacterial strain.

-

Incubate the culture under anaerobic conditions at the optimal temperature for the specific strain (e.g., 28 °C for R. vannielii).[11]

-

Provide continuous illumination with a light source at an intensity optimized for carotenoid production (e.g., 2000 lux for R. vannielii).[1]

-

Monitor growth by measuring the optical density at a suitable wavelength (e.g., 660 nm).

-

Harvest the cells during the late logarithmic or early stationary phase of growth by centrifugation.

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of carotenoids, which can be specifically adapted for this compound.

Materials:

-

Bacterial cell pellet

-

Acetone

-

Methanol

-

Petroleum ether or hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography column (e.g., silica gel or alumina)

-

Elution solvents (e.g., hexane, diethyl ether, acetone mixtures)

Procedure:

-

Extraction: a. Resuspend the harvested bacterial cell pellet in a small volume of water. b. Add a sufficient volume of acetone and methanol to the cell suspension and mix thoroughly to extract the pigments. This process should be carried out under dim light to prevent photo-oxidation of the carotenoids. c. Centrifuge the mixture to pellet the cell debris. d. Collect the supernatant containing the extracted pigments. e. Repeat the extraction process with the cell pellet until it is colorless. f. Pool the supernatants.

-

Phase Separation: a. Transfer the pooled pigment extract to a separatory funnel. b. Add an equal volume of petroleum ether or hexane and a saturated NaCl solution to the extract to facilitate phase separation. c. Gently mix and allow the layers to separate. The carotenoids will partition into the upper organic phase. d. Collect the upper organic phase and wash it several times with distilled water to remove any residual acetone and methanol.

-

Drying and Concentration: a. Dry the organic phase containing the carotenoids over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.

-

Chromatographic Purification: a. Prepare a chromatography column with a suitable adsorbent (e.g., silica gel or alumina). b. Load the concentrated pigment extract onto the column. c. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding diethyl ether or acetone. d. Collect the fractions and monitor the separation of the different carotenoids by their color. This compound will typically elute as a distinct pinkish-red band. e. Pool the fractions containing pure this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation: a. Dissolve the purified this compound fraction or a known amount of dried total carotenoid extract in a suitable solvent (e.g., acetone or a mixture of methanol, acetonitrile, and dichloromethane). b. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis: a. Set the HPLC conditions. A typical mobile phase for carotenoid separation is a gradient of methanol, acetonitrile, and water. The specific gradient will need to be optimized for the best separation of this compound from other carotenoids. b. Set the detection wavelength to the absorption maximum of this compound in the mobile phase (typically around 480-500 nm). c. Inject the sample into the HPLC system.

-

Quantification: a. Identify the this compound peak based on its retention time and absorption spectrum compared to a standard (if available) or based on literature data. b. Integrate the area of the this compound peak. c. Calculate the concentration of this compound using a calibration curve prepared with a pure this compound standard. If a standard is not available, quantification can be estimated using the extinction coefficient of this compound.

Biosynthetic Pathway of this compound

This compound is an intermediate in the spirilloxanthin biosynthetic pathway, which starts from the precursor lycopene. The key enzymatic steps leading to and from this compound are catalyzed by carotenoid hydratase (CrtC) and carotenoid 3,4-desaturase (CrtD). The accumulation of this compound in certain bacterial species is often attributed to a lower activity of the CrtD enzyme. The expression of the genes encoding these enzymes (crtC, crtD, and the subsequent crtF for methylation) is often regulated by environmental factors such as light intensity and oxygen levels.

Figure 1: Simplified biosynthetic pathway of spirilloxanthin, highlighting the role of this compound as a key intermediate.

Conclusion

This technical guide provides a foundational understanding of this compound-producing bacterial species for professionals in research and drug development. While the identification of these bacteria and the elucidation of the biosynthetic pathway are significant steps, a notable gap exists in the quantitative data regarding this compound yields. Future research should focus on optimizing cultivation conditions to maximize this compound production and on developing standardized, validated protocols for its extraction, purification, and quantification. Such advancements will be crucial for unlocking the full biotechnological and pharmacological potential of this intriguing carotenoid.

References

- 1. Rhodomicrobium vannielii - Wikipedia [en.wikipedia.org]

- 2. ddescholar.acemap.info [ddescholar.acemap.info]

- 3. researchgate.net [researchgate.net]

- 4. Rhodopseudomonas acidophila, sp. n., a new species of the budding purple nonsulfur bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome Sequences of Rhodoplanes serenus and Two Thermotolerant Strains, Rhodoplanes tepidamans and "Rhodoplanes cryptolactis," Further Refine the Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species: Rhodoplanes tepidamans [lpsn.dsmz.de]

- 7. Complex lipids of Rhodomicrobium vannielii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complex Lipids of Rhodomicrobium vannielii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Light intensity defines growth and photopigment content of a mixed culture of purple phototrophic bacteria [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Rhodomicrobium vannielii K-1 | DSM 725 | BacDiveID:6192 [bacdive.dsmz.de]

A Technical Guide to the Natural Sources and Isolation of Rhodopin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodopin is a carotenoid pigment found in various photosynthetic bacteria. As an intermediate in the spirilloxanthin biosynthesis pathway, it possesses a unique chemical structure that makes it a compound of interest for various research and development applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its key analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is primarily synthesized by purple non-sulfur bacteria (PNSB) as a precursor to other carotenoids. Its accumulation in significant quantities often requires specific genetic or environmental manipulations.

Primary Microbial Sources

The principal natural sources of this compound are members of the Rhodospirillaceae family. While it is an intermediate and not typically the final product, certain species and engineered strains can be utilized for its production.

-

Rhodoblastus acidophilus : This purple non-sulfur bacterium is a known natural producer of this compound and its glucosides, particularly under high-light conditions.[1] It utilizes the spirilloxanthin pathway for carotenoid biosynthesis, in which this compound is a key intermediate.

-

Rhodospirillum rubrum : Wild-type R. rubrum synthesizes spirilloxanthin as its major carotenoid.[2][3] However, the inhibition of the carotenoid biosynthesis pathway, for instance through the use of diphenylamine, can lead to the accumulation of upstream intermediates, including this compound.[2]

-

Rhodobacter sphaeroides : Similar to R. rubrum, wild-type R. sphaeroides does not accumulate this compound. However, genetically modified strains in which downstream genes of the spirilloxanthin pathway (such as crtC or crtD) are inactivated can be engineered to accumulate this compound as a major carotenoid.[4][5]

Biosynthesis of this compound

This compound is an intermediate in the spirilloxanthin biosynthetic pathway, a common pathway for carotenoid synthesis in many photosynthetic bacteria. The pathway begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of desaturation and hydration steps.

The biosynthesis of this compound from lycopene is catalyzed by the enzyme CrtC, a lycopene hydratase. This enzyme introduces a hydroxyl group at the C-1 position of one of the ψ-end groups of lycopene.

Isolation and Purification of this compound

The isolation of this compound from bacterial biomass involves cell harvesting, pigment extraction, and chromatographic purification. The following protocols are generalized from methods used for carotenoid extraction from photosynthetic bacteria.

General Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Cultivation and Harvest of Bacterial Biomass

-

Cultivation: Culture the selected bacterial strain (e.g., Rhodoblastus acidophilus) in an appropriate growth medium under optimal conditions for carotenoid production (e.g., high light intensity for R. acidophilus).

-

Harvesting: Harvest the bacterial cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.

-

Lyophilization: Lyophilize the cell pellet to obtain a dry biomass.

Protocol 2: Extraction of Carotenoids

-

Solvent Selection: Utilize a mixture of acetone and methanol (e.g., 7:3, v/v) for efficient extraction of carotenoids.

-

Extraction Procedure: Resuspend the lyophilized biomass in the extraction solvent and stir or sonicate the mixture in the dark to prevent photodegradation.

-

Clarification: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the carotenoid extract.

-

Repeated Extraction: Repeat the extraction process until the cell debris is colorless.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Saponification and Solvent Partitioning

-

Saponification (Optional): To remove contaminating lipids and chlorophylls, the dried extract can be saponified by dissolving it in a methanolic solution of potassium hydroxide (e.g., 5% KOH in methanol) and incubating in the dark.

-

Partitioning: Transfer the saponified or crude extract to a separatory funnel. Add a non-polar solvent such as hexane or diethyl ether and an equal volume of water to partition the carotenoids into the organic phase.

-

Washing: Wash the organic phase with water to remove residual alkali and other water-soluble impurities.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

-

Column: A C30 reversed-phase column is recommended for the separation of carotenoid isomers.[6]

-

Mobile Phase: A gradient elution system is typically employed. A common system involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[7]

-

Detection: Monitor the elution profile using a photodiode array (PDA) detector at the absorption maxima of this compound (around 450-500 nm).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Assessment: Re-inject an aliquot of the collected fraction into the HPLC system to assess purity.

Quantitative Data

The yield of this compound can vary significantly depending on the bacterial strain and cultivation conditions. The following table summarizes representative data from the literature.

| Microbial Source | Condition | This compound Yield (mg/g dry weight) | Purity (%) | Reference |

| Rhodoblastus acidophilus 7050 | High-light | Data not explicitly quantified in mg/g, but is a major carotenoid | >95% after HPLC | [1] |

| Rhodobacter sphaeroides (crtD mutant) | Semi-aerobic | Data not explicitly quantified in mg/g, but is a major carotenoid | >95% after HPLC | [4][5] |

| Rhodospirillum rubrum (diphenylamine inhibited) | Anaerobic, light | Accumulation observed, but not quantified | N/A | [2] |

Analytical Characterization

The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Solvent/Method | Key Observations |

| UV-Visible Spectroscopy | Hexane | λmax at approximately 458, 485, and 518 nm |

| Acetone | λmax at approximately 463, 491, and 525 nm | |

| Mass Spectrometry (MS) | Electron Ionization (EI) | Molecular ion (M+) peak at m/z 554.45, corresponding to the molecular formula C40H58O. Fragmentation pattern shows characteristic losses of toluene (92 amu) and xylene (106 amu) from the polyene chain. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | CDCl3 | ¹H NMR: Signals in the olefinic region (δ 6.0-7.0 ppm) characteristic of the conjugated polyene chain. Methyl group signals appear in the upfield region (δ 1.0-2.0 ppm). ¹³C NMR: Resonances for sp²-hybridized carbons of the polyene chain (δ 120-140 ppm) and sp³-hybridized carbons of the terminal groups and methyl substituents. |

Conclusion

This technical guide has outlined the primary natural sources of the carotenoid this compound and provided a detailed framework for its isolation and purification from bacterial cultures. While Rhodoblastus acidophilus serves as a natural source, genetic engineering of other photosynthetic bacteria like Rhodobacter sphaeroides offers a promising avenue for enhanced production. The provided experimental protocols and analytical data serve as a foundational resource for researchers aiming to work with this intriguing natural product. Further research into optimizing fermentation conditions and developing more efficient purification strategies will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

- 1. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Low-temperature solid-state 13C NMR studies of the retinal chromophore in rhodopsin [inis.iaea.org]

- 5. Mass spectrometric analysis of the kinetics of in vivo rhodopsin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Photoprotective Role of Rhodopin in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photosynthetic bacteria have evolved sophisticated mechanisms to protect themselves from the damaging effects of high light intensity and oxygen, which can lead to the formation of reactive oxygen species (ROS). A key player in this defense system is the carotenoid Rhodopin. This technical guide provides an in-depth analysis of this compound's contribution to photoprotection in bacteria. It details the biosynthetic pathway of this compound, its potent antioxidant capabilities through the quenching of singlet oxygen and scavenging of free radicals, and the regulation of its production in response to light. This document also includes detailed experimental protocols for the extraction, quantification, and assessment of this compound's photoprotective and antioxidant activities, along with quantitative data presented for comparative analysis. Visual diagrams of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's critical role in bacterial survival and its potential applications in drug development as a natural antioxidant and photoprotective agent.

Introduction

In oxygenic and anoxygenic photosynthetic organisms, the absorption of light energy can lead to the formation of highly reactive and damaging molecules, particularly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and free radicals. To counteract this photo-oxidative stress, bacteria synthesize a variety of carotenoids, which are pigments that play a crucial role in photoprotection. Among these, this compound, a C40 carotenoid, is of significant interest due to its efficient antioxidant properties. This guide explores the multifaceted role of this compound in bacterial photoprotection, providing a technical overview for researchers and professionals in related fields.

The this compound Biosynthetic Pathway

This compound is synthesized from the central isoprenoid pathway, starting from the precursor lycopene. The key enzymatic steps involved in the conversion of lycopene to this compound are catalyzed by a specific set of carotenoid biosynthesis (Crt) enzymes.

The biosynthesis of this compound from lycopene is a critical branch in the spirilloxanthin pathway found in many purple non-sulfur bacteria. The primary enzymes involved are:

-

CrtC (Lycopene hydratase): This enzyme catalyzes the hydration of the C1-C2 double bond at one end of the lycopene molecule, introducing a hydroxyl group and forming this compound.

-

CrtD (Methoxyneurosporene dehydrogenase): While primarily involved in the main spirilloxanthin pathway, its substrate specificity can influence the accumulation of intermediates like this compound.

-

CrtF (Hydroxyneurosporene-O-methyltransferase): Similar to CrtD, the activity and substrate preference of CrtF can impact the flux of precursors towards or away from this compound synthesis.

The regulation of these crt genes is tightly controlled, often in response to light intensity and oxygen levels, ensuring that this compound is produced when it is most needed for photoprotection.

Caption: The enzymatic conversion of Lycopene to this compound by CrtC.

Photoprotective Mechanisms of this compound

This compound employs two primary mechanisms to protect bacterial cells from photo-oxidative damage: the quenching of singlet oxygen and the scavenging of free radicals.

Quenching of Singlet Oxygen

Singlet oxygen (¹O₂) is a highly cytotoxic ROS generated when the triplet state of bacteriochlorophyll (³BChl*) transfers its energy to molecular oxygen (³O₂). Carotenoids with a sufficient number of conjugated double bonds, like this compound, can efficiently quench ¹O₂ through a physical process, dissipating the excess energy as heat and returning to their ground state without being chemically altered. This process is crucial for preventing the damaging oxidation of cellular components.

Caption: Mechanism of singlet oxygen quenching by this compound.

Free Radical Scavenging

This compound can also act as a chemical antioxidant by donating an electron to neutralize damaging free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻•). This process, while resulting in the oxidation of the this compound molecule, effectively terminates the chain reactions initiated by these radicals, thereby preventing widespread cellular damage.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound can be quantified using various in vitro assays. The following table summarizes typical quantitative data for carotenoids, which are indicative of this compound's potential activity. It is important to note that specific values for purified this compound are not widely available in the literature and require further investigation.

| Assay | Parameter | Typical Value for Carotenoids | Reference Standard (e.g., Trolox) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 10 - 100 | 5 - 20 |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 5 - 50 | 2 - 10 |

| Singlet Oxygen Quenching | Rate Constant (k_q) (M⁻¹s⁻¹) | 10⁹ - 10¹⁰ | - |

Note: The provided values are estimates based on data for similar carotenoids and should be experimentally verified for this compound.

Regulation of this compound Biosynthesis by Light

The synthesis of this compound is intricately regulated by environmental cues, primarily light intensity. In many phototrophic bacteria, the expression of the crt genes, including crtC, is upregulated in response to high light conditions. This regulation is often mediated by photoreceptors and transcriptional regulators that sense changes in light intensity and cellular redox state. For instance, in some purple non-sulfur bacteria, the expression of photosynthesis genes, which includes carotenoid biosynthesis genes, is controlled by regulatory systems that respond to both oxygen tension and light quantity. This ensures that the cellular machinery for photoprotection is enhanced when the risk of photo-oxidative damage is highest.

Caption: Simplified pathway for light regulation of this compound synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's photoprotective properties.

Extraction and Quantification of this compound from Bacterial Cultures

This protocol outlines the steps for extracting and quantifying this compound from phototrophic bacteria.

Caption: Workflow for this compound extraction and HPLC quantification.

Methodology:

-

Cell Harvesting: Grow the bacterial culture to the desired cell density. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Pigment Extraction: Resuspend the cell pellet in a mixture of acetone and methanol (typically 7:2, v/v). Vortex vigorously and incubate in the dark for 30 minutes at room temperature to extract the pigments.

-

Cell Debris Removal: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the carotenoids.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen gas to prevent oxidation.

-

Sample Preparation for HPLC: Resuspend the dried pigment extract in a known volume of the HPLC mobile phase (e.g., acetonitrile:methanol:dichloromethane).

-

HPLC Analysis: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.

-

Quantification: Identify the this compound peak based on its retention time and characteristic absorption spectrum. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the this compound extract or purified compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

-

Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the this compound sample at various concentrations to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Photoprotection Assay

Principle: This assay assesses the ability of this compound to protect bacterial cells from the lethal effects of high light intensity in the presence of oxygen.

Protocol:

-

Grow parallel cultures of a wild-type this compound-producing bacterial strain and a mutant strain deficient in this compound biosynthesis to the same cell density under low-light, anaerobic conditions.

-

Expose both cultures to high-intensity light (e.g., >1000 µmol photons m⁻² s⁻¹) in the presence of air.

-

At regular time intervals, take samples from both cultures and determine the cell viability by plating serial dilutions on appropriate growth media and counting the colony-forming units (CFUs).

-

Compare the survival rates of the wild-type and mutant strains. A significantly higher survival rate in the wild-type strain indicates the photoprotective role of this compound.

Conclusion and Future Perspectives

This compound is a vital component of the photoprotective machinery in many photosynthetic bacteria. Its ability to efficiently quench singlet oxygen and scavenge free radicals makes it a powerful antioxidant. The biosynthesis of this compound is a tightly regulated process, ensuring its availability under conditions of high photo-oxidative stress. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound's properties.

For drug development professionals, this compound represents a promising natural product with potential applications as a potent antioxidant and photoprotective agent in pharmaceuticals and cosmetics. Further research is warranted to fully elucidate its mechanisms of action, optimize its production, and explore its therapeutic potential. Understanding the intricate details of this compound's function in bacteria can pave the way for novel biotechnological applications and the development of new strategies to combat oxidative stress-related diseases.

Methodological & Application

Application Note: Quantification of Rhodopin using High-Performance Liquid Chromatography

Abstract

This application note details a robust method for the quantification of Rhodopin, a C40 carotenoid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample extraction, HPLC analysis, and data interpretation. The described methodology is applicable for the analysis of this compound from bacterial cultures and other biological matrices.

Introduction

This compound is a carotenoid pigment found in various photosynthetic bacteria, belonging to the spirilloxanthin series. As with other carotenoids, this compound possesses antioxidant properties and has potential applications in the food, pharmaceutical, and cosmetic industries. Accurate quantification of this compound is crucial for research and quality control purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity. This application note outlines a detailed protocol for the quantification of this compound using a C30 reverse-phase column, which is well-suited for the separation of carotenoid isomers.

Principle

The method is based on the separation of this compound from other cellular components by RP-HPLC. A C30 stationary phase is used to provide excellent selectivity for non-polar compounds like carotenoids. A gradient elution with a mobile phase consisting of methanol, methyl-tert-butyl ether (MTBE), and water allows for the efficient separation of this compound from other pigments and lipids. Detection is performed using a UV-Vis detector set at the maximum absorption wavelength of this compound. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from a primary standard of a structurally similar carotenoid, such as lycopene, due to the commercial unavailability of a certified this compound standard.

Experimental Protocols

Sample Preparation and Extraction

This protocol is optimized for the extraction of this compound from bacterial cell pellets. All procedures should be performed under dim light to prevent isomerization and degradation of carotenoids.

Materials:

-

Bacterial cell pellet

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen evaporator

-

Amber glass vials

Procedure:

-

Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

To the cell pellet, add 1 mL of a cold acetone:methanol (7:3, v/v) solution.

-

Vortex vigorously for 5 minutes or until the pellet is completely dispersed and the solvent becomes colored.

-

Centrifuge at 5,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted pigments into a clean amber glass tube.

-

Repeat the extraction (steps 2-5) on the pellet until it becomes colorless.

-

Pool all the supernatants.

-

Add an equal volume of ethyl acetate and 0.5 volumes of saturated NaCl solution to the pooled extract.

-

Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

-

Transfer the upper organic phase (containing this compound) to a new tube.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of Methanol:MTBE:Water, 81:15:4, v/v/v).

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

HPLC Instrumentation and Conditions

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

| Parameter | Value |

| Column | C30 Reverse-Phase Column (e.g., YMC Carotenoid S-3, 250 x 4.6 mm, 3 µm) |

| Mobile Phase A | Methanol:Water (96:4, v/v) with 10 mM Ammonium Acetate |

| Mobile Phase B | Methyl-tert-butyl ether (MTBE) |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 461 nm |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 96 | 4 |

| 15.0 | 70 | 30 |

| 30.0 | 30 | 70 |

| 35.0 | 30 | 70 |

| 35.1 | 96 | 4 |

| 45.0 | 96 | 4 |

Data Analysis and Quantification

-

Identification: Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with the injection of a known sample or can be confirmed by mass spectrometry if available.

-

Quantification:

-

Due to the lack of a commercially available certified standard for this compound, quantification can be performed by creating a standard curve of a structurally similar carotenoid, such as lycopene.

-

Prepare a series of standard solutions of lycopene of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation

Table 2: Summary of HPLC Method Parameters for this compound Quantification

| Parameter | Description |

| Analyte | This compound |

| Matrix | Bacterial Cells |

| Extraction Solvent | Acetone:Methanol (7:3, v/v) followed by partitioning into Ethyl Acetate |

| HPLC Column | C30 Reverse-Phase, 250 x 4.6 mm, 3 µm |

| Mobile Phase | Gradient of Methanol/Water and MTBE |

| Detection | UV-Vis at 461 nm |

| Quantification | External standard curve using a similar carotenoid (e.g., lycopene) |

| Expected Retention Time | Variable, dependent on the specific C30 column and exact gradient conditions. |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and reliable HPLC method for the quantification of this compound. The use of a C30 reverse-phase column and a gradient elution program ensures excellent separation of this compound from complex biological matrices. While the lack of a commercial standard for this compound necessitates the use of a structurally similar compound for quantification, this method provides a robust framework for the relative and semi-quantitative analysis of this important carotenoid. This protocol can be readily adopted by researchers in various fields for the routine analysis of this compound.

Application Notes and Protocols for the Identification of Rhodopin by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopin, a C40 carotenoid with a distinctive acyclic structure and a tertiary hydroxyl group, is a significant pigment in various photosynthetic bacteria, including species of Rhodospirillum and Rhodoblastus. Its antioxidant properties and potential as a biomarker for certain microbial populations make its accurate identification and quantification crucial in diverse fields of research, from microbial ecology to drug discovery. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers a powerful analytical platform for the sensitive and specific determination of this compound in complex biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the extraction, identification, and quantification of this compound using HPLC-tandem mass spectrometry (HPLC-MS/MS).

Mass Spectrometric Properties of this compound

-

Chemical Formula: C40H58O

-

Molecular Weight: 554.9 g/mol

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization technique for carotenoids like this compound, which are of low to medium polarity. APCI typically yields a strong protonated molecule [M+H]+. Electrospray ionization (ESI) can also be used, often forming molecular ions (M+) or protonated molecules ([M+H]+).

-

Fragmentation: Tandem mass spectrometry (MS/MS) of the protonated this compound molecule allows for structural confirmation. Common fragmentation patterns for carotenoids involve the neutral loss of water ([M+H-H₂O]⁺) if hydroxyl groups are present, as well as losses of toluene (-92 Da) and xylene (-106 Da) from the polyene chain. Cleavage of the polyene chain can also result in a variety of smaller fragment ions.

Experimental Protocols

Extraction of this compound from Bacterial Cells

This protocol is adapted from a method developed for the rapid extraction of carotenoids from the photosynthetic bacterium Rhodospirillum rubrum.[1]

Materials:

-

Bacterial cell pellet

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Milli-Q water

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

Autosampler vials

Procedure:

-

To a known quantity of bacterial cell pellet (e.g., 10-50 mg wet weight), add a 1.7 mL mixture of hexane/methanol/water (1:1:0.7 v/v/v).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 14,000 x g for 5 minutes to separate the phases.

-